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Introduction
A 779 is a potent and selective antagonist of the Mas receptor, a key component of the

protective arm of the renin-angiotensin system (RAS). The Mas receptor is activated by its

endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)], mediating a range of physiological effects,

including vasodilation, anti-inflammatory responses, and anti-proliferative actions. In the field of

pharmacology and drug development, isolated organ bath experiments are a fundamental tool

for characterizing the functional effects of compounds on various tissues in an ex vivo setting.

These application notes provide detailed protocols and data for utilizing A 779 to investigate

the physiological roles of the Ang-(1-7)/Mas receptor axis in isolated tissues, particularly in the

context of vascular reactivity.

A 779 exhibits high affinity for the Mas receptor, with a reported IC50 of 0.3 nM, and displays

no significant affinity for AT1 or AT2 receptors at concentrations up to 1 µM.[1] This selectivity

makes A 779 an invaluable tool for elucidating the specific contributions of the Mas receptor in

complex biological systems.

Mechanism of Action
A 779 acts as a competitive antagonist at the Mas receptor. By binding to the receptor, it blocks

the binding of the endogenous agonist, Ang-(1-7), thereby inhibiting its downstream signaling

pathways. The Ang-(1-7)/Mas receptor axis is known to counteract many of the classical effects
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of the Angiotensin II/AT1 receptor axis. The signaling cascade initiated by Mas receptor

activation often involves the production of nitric oxide (NO) via endothelial nitric oxide synthase

(eNOS) activation, leading to vasodilation. It can also involve the modulation of other signaling

molecules such as NADPH oxidase and nuclear factor-kappa B (NF-κB), contributing to its anti-

inflammatory effects.

Furthermore, there is evidence of crosstalk between the Mas receptor and other G-protein

coupled receptors, including the Angiotensin II type 2 (AT2) receptor and the bradykinin B2

receptor.[1][2][3] This interaction can lead to the formation of heterodimers, influencing receptor

signaling and function. A 779 can be used to dissect these complex interactions in isolated

tissue preparations.

Data Presentation
The following tables summarize quantitative data from representative studies using A 779 in

isolated organ bath experiments.

Table 1: Antagonism of Angiotensin-(1-7)-induced Effects by A 779
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Table 2: pA2 Value for A 779
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Tissue Species Agonist pA2 Value Reference

Not specified in

literature
- Ang-(1-7)

The pA2 value is

a measure of the

potency of a

competitive

antagonist. It is

the negative

logarithm of the

molar

concentration of

an antagonist

that produces a

two-fold

rightward shift in

the agonist's

concentration-

response curve.

While specific

pA2 values for A
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organ baths are
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reported across

the literature, its

high affinity

(IC50 = 0.3 nM)

suggests a high

pA2 value,

indicative of a

potent

antagonist. The

pA2 can be

determined

experimentally

using Schild

analysis.

[8][9][10][11]
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Experimental Protocols
Protocol 1: Investigating the Role of the Mas Receptor in
Vascular Reactivity using Isolated Aortic Rings
This protocol describes the use of A 779 to determine the contribution of the Ang-(1-7)/Mas

receptor axis to the regulation of vascular tone in isolated rodent aortic rings.

Materials and Reagents:

Male Wistar rats (250-300 g) or C57BL/6 mice (8-12 weeks old)

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2,

NaHCO₃ 25, and glucose 11.

Phenylephrine (PE)

Acetylcholine (ACh)

Angiotensin-(1-7)

A 779

Isolated organ bath system with force-displacement transducers

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

Tissue Preparation:

Euthanize the animal according to approved institutional guidelines.

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

Clean the aorta of adherent connective and adipose tissue.

Cut the aorta into rings of 2-3 mm in length.
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For some experiments, the endothelium can be mechanically removed by gently rubbing

the intimal surface with a fine wire or wooden stick.

Mounting the Tissue:

Suspend each aortic ring between two stainless steel hooks in an organ bath chamber

containing 10 mL of Krebs-Henseleit solution.

Maintain the solution at 37°C and continuously bubble with carbogen gas.

Apply a resting tension of 1.5-2.0 g for rat aorta or 0.5-1.0 g for mouse aorta and allow the

tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with

fresh Krebs-Henseleit solution every 15-20 minutes.

Viability and Endothelial Integrity Check:

Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

Once a stable contraction is achieved, assess endothelial integrity by adding acetylcholine

(e.g., 1 µM). A relaxation of >80% indicates intact endothelium, while a relaxation of <10%

indicates successful denudation.

Wash the tissues to return to baseline tension.

Investigating the Effect of A 779 on Ang-(1-7)-Induced Relaxation:

Pre-contract the endothelium-intact aortic rings with phenylephrine (1 µM).

Once a stable plateau is reached, cumulatively add Ang-(1-7) (e.g., 1 nM to 1 µM) to

obtain a concentration-response curve for relaxation.

Wash the tissues thoroughly until they return to the baseline resting tension.

Incubate a separate set of aortic rings with A 779 (e.g., 1 µM) for 30 minutes.

Repeat the phenylephrine pre-contraction and the cumulative addition of Ang-(1-7) in the

presence of A 779.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/product/b15605931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A rightward shift in the Ang-(1-7) concentration-response curve in the presence of A 779
indicates competitive antagonism at the Mas receptor.

Data Analysis:

Record the contractile and relaxant responses as changes in tension (grams or

millinewtons).

Express relaxation responses as a percentage of the pre-contraction induced by

phenylephrine.

Construct concentration-response curves and calculate EC50 values for Ang-(1-7) in the

absence and presence of A 779.

Perform a Schild analysis to determine the pA2 value of A 779, which quantifies its

antagonist potency.[12][13][14]

Protocol 2: Schild Analysis for A 779
This protocol describes the determination of the pA2 value for A 779, providing a quantitative

measure of its affinity for the Mas receptor.

Procedure:

Follow steps 1-3 of Protocol 1 to prepare and validate the aortic rings.

Generate a control concentration-response curve for Ang-(1-7)-induced relaxation in

phenylephrine-pre-contracted rings.

Wash the tissues and allow them to return to baseline.

Incubate the tissues with a fixed concentration of A 779 (e.g., 0.1 µM) for 30 minutes.

Generate a second Ang-(1-7) concentration-response curve in the presence of A 779.

Repeat steps 3-5 with at least two other increasing concentrations of A 779 (e.g., 0.3 µM and

1 µM).
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Data Analysis:

For each concentration of A 779, calculate the dose ratio (DR), which is the ratio of the

EC50 of Ang-(1-7) in the presence of A 779 to the EC50 of Ang-(1-7) in its absence.

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of

the molar concentration of A 779 (-log[A 779]) on the x-axis.

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope

of the regression line that is not significantly different from 1 is indicative of competitive

antagonism.

Mandatory Visualizations
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Caption: Signaling pathway of Angiotensin-(1-7) and the inhibitory action of A 779.
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1. Isolate Aortic Rings

2. Mount in Organ Bath & Equilibrate

3. Viability & Endothelial Integrity Check
(Phenylephrine + Acetylcholine)

4. Wash to Baseline

5. Pre-incubate with A 779 (or vehicle)

6. Pre-contract with Phenylephrine

7. Cumulative Ang-(1-7) Concentration-Response Curve

8. Data Analysis (Schild Plot)

Click to download full resolution via product page

Caption: Experimental workflow for A 779 in isolated aortic ring experiments.

Caption: Crosstalk of the Mas receptor with AT2 and B2 receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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